6-(3-Sulfanylpropanamido)hexanoic acid
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Overview
Description
6-(3-Sulfanylpropanamido)hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with an amido group at the sixth position and a sulfanylpropanamido group attached to the amido nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Sulfanylpropanamido)hexanoic acid typically involves the following steps:
Formation of the Amido Group: The initial step involves the reaction of hexanoic acid with an appropriate amine to form the amido group at the sixth position.
Introduction of the Sulfanylpropanamido Group: The next step involves the introduction of the sulfanylpropanamido group. This can be achieved through a nucleophilic substitution reaction where a suitable sulfanylpropanamide is reacted with the amido group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Sulfanylpropanamido)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amido group can be reduced to form amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Sulfanylpropanamido)hexanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Sulfanylpropanamido)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Hexanoic Acid: A simple carboxylic acid with a six-carbon chain.
Sulfanylpropanoic Acid: Contains a sulfanyl group attached to a propanoic acid backbone.
Aminocaproic Acid: An amido derivative of hexanoic acid.
Uniqueness
6-(3-Sulfanylpropanamido)hexanoic acid is unique due to the presence of both an amido group and a sulfanylpropanamido group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to its simpler counterparts.
Properties
IUPAC Name |
6-(3-sulfanylpropanoylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c11-8(5-7-14)10-6-3-1-2-4-9(12)13/h14H,1-7H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRKOBSLSGIERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60846562 |
Source
|
Record name | 6-(3-Sulfanylpropanamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60846562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918132-65-7 |
Source
|
Record name | 6-(3-Sulfanylpropanamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60846562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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